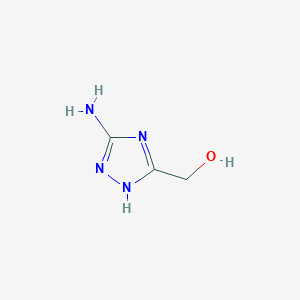
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (MMPD) is a synthetic compound derived from the boron-containing dioxazaborocane family of molecules. It is a colorless, crystalline solid with a melting point of 158-160 °C. MMPD is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is a versatile compound with potential applications in organic synthesis, drug development, and materials science.
Applications De Recherche Scientifique
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has been investigated for a variety of scientific research applications. It has been used to study the structure and reactivity of boron-containing compounds, as well as the synthesis of new organoboron compounds. It has also been used as a catalyst in the synthesis of organic compounds, such as amino acids and peptides. Additionally, 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has been used in the synthesis of polymers and in the development of new materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is not well understood. It is believed that the compound undergoes a series of reactions, involving the formation of an intermediate boron-containing species. This species is then further converted into the desired product, which can be a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione are not well understood. However, it is believed that the compound may have some effects on the body, such as the induction of apoptosis in certain cell types. Additionally, 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione for laboratory experiments include its low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is the lack of knowledge about its mechanism of action and potential side effects.
Orientations Futures
Future research on 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione should focus on further elucidating its mechanism of action and potential side effects. Additionally, further studies should be conducted to investigate its potential applications, such as in drug development and materials science. Additionally, further research should be conducted to explore the potential of 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione as a catalyst in organic synthesis. Finally, further research should be conducted to investigate the potential of 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione as a therapeutic agent, such as for the treatment of cancer.
Propriétés
IUPAC Name |
6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c1-9-3-5-10(6-4-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWDGQXUAQEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678941 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
943552-01-0 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



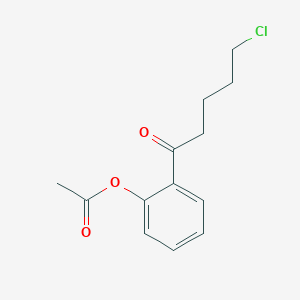
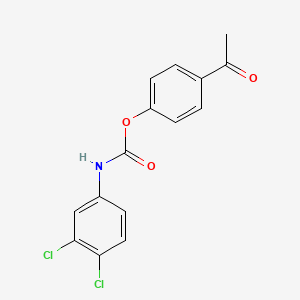

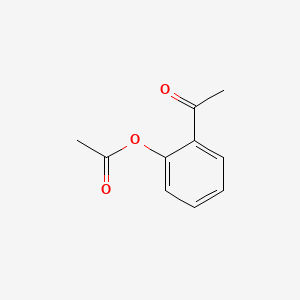
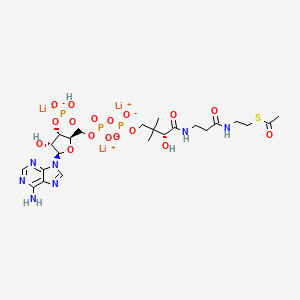
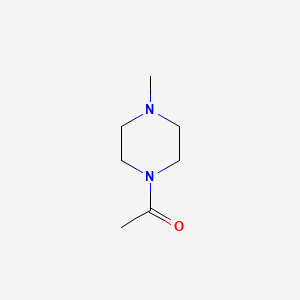
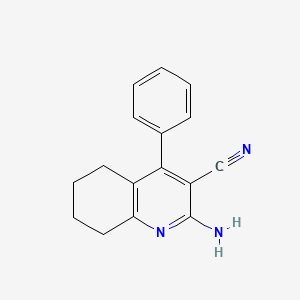
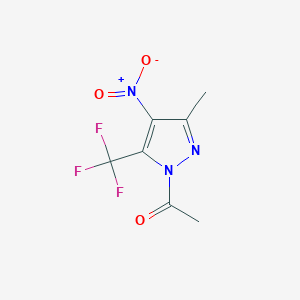
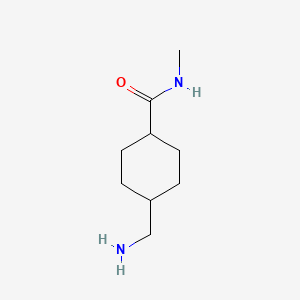
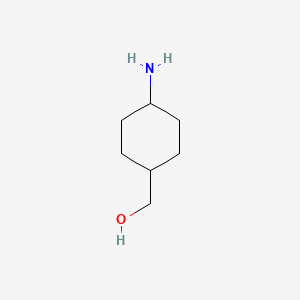
![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)


